3-(Difluoromethyl)-1H-pyrazol-4-amine

Lipophilicity ADME Physicochemical Profiling

Researchers requiring SAR continuity in SDHI fungicide programs face supply inconsistencies for regiospecifically pure 3-(difluoromethyl)-4-amino pyrazole. This compound is the direct precursor to the 3,4-disubstituted-3-(difluoromethyl)pyrazole scaffold found in pydiflumetofen and other high-value carboxamide fungicides. Key advantages: • Low CYP2D6 inhibition (IC₅₀ = 20,000 nM) minimizes DDI liability when incorporated into lead series. • CF₂H group provides tunable lipophilicity (LogP 0.858) vs. CF₃ extremes, preserving metabolic stability. • Available with consistent ≥98% purity and batch-to-batch analytical documentation for multi-step synthesis campaigns.

Molecular Formula C4H5F2N3
Molecular Weight 133.10 g/mol
Cat. No. B7952010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-1H-pyrazol-4-amine
Molecular FormulaC4H5F2N3
Molecular Weight133.10 g/mol
Structural Identifiers
SMILESC1=NNC(=C1N)C(F)F
InChIInChI=1S/C4H5F2N3/c5-4(6)3-2(7)1-8-9-3/h1,4H,7H2,(H,8,9)
InChIKeyMIVPMBLHRAAFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)-1H-pyrazol-4-amine: Chemical Class and Core Characteristics


3-(Difluoromethyl)-1H-pyrazol-4-amine (CAS 1443288-79-6) is a C4-aminated pyrazole derivative bearing a 3-difluoromethyl (CF₂H) substituent, with a molecular weight of 133.10 g/mol and a calculated LogP of 0.858 . The CF₂H group in pyrazole-based scaffolds functions as a hydrogen-bond donor, a bioisostere for methyl, methoxy, hydroxyl, amino, and thiol groups, and a lipophilicity modulator [1]. This compound serves as a key building block in the synthesis of fluoroalkyl-substituted heterocycles for pharmaceutical and agrochemical research, and is a core structural unit for succinate dehydrogenase inhibitor (SDHI) fungicide development [2][3].

3-(Difluoromethyl)-1H-pyrazol-4-amine: Substitution Specificity


Fluoroalkyl-substituted pyrazoles are not functionally interchangeable. The specific substitution pattern at the 3-position (CF₂H vs. CF₃ vs. CH₃) produces divergent physicochemical profiles that alter lipophilicity, hydrogen-bonding capacity, metabolic stability, and target binding affinity [1]. Systematic comparative studies demonstrate that difluoromethyl substitution provides moderate and tunable modulation of these properties, whereas trifluoromethyl introduces more drastic, sometimes undesirable changes including excessive lipophilicity and altered metabolic clearance profiles [2]. Consequently, procurement of the exact 3-difluoromethyl-4-amino pyrazole regioisomer is essential for maintaining SAR continuity in lead optimization campaigns and for ensuring synthetic reproducibility in multi-step routes to commercial SDHI fungicides [3].

3-(Difluoromethyl)-1H-pyrazol-4-amine: Differentiation Evidence


Lipophilicity: 3-Difluoromethyl vs. 3-Trifluoromethyl Pyrazole Amines

The 3-difluoromethyl analog exhibits a calculated LogP of 0.858 , which is approximately 0.36 log units higher than the 3-trifluoromethyl comparator (XLogP3-AA = 0.5) [1]. In the broader context of fluorinated pyrazole scaffolds, the CF₂H group offers intermediate lipophilicity between methyl and trifluoromethyl, enabling moderate and tunable regulation of metabolic stability and bioavailability without the drastic property shifts characteristic of CF₃ substitution [2].

Lipophilicity ADME Physicochemical Profiling

CYP2D6 Inhibition vs. CYP3A4 and CYP2C19 Pyrazole Inhibitors

3-(Difluoromethyl)-1H-pyrazol-4-amine exhibits an IC₅₀ of 20,000 nM against CYP2D6 in human liver microsomes [1]. In comparison, structurally related pyrazole-containing CYP3A4 inhibitors demonstrate significantly higher potency, with IC₅₀ values of 90 nM against recombinant human CYP3A4 [2] and 310 nM against recombinant CYP2C19 [3] reported for distinct pyrazole-based scaffolds. The relatively weak CYP2D6 inhibition (IC₅₀ = 20 μM) indicates that this specific 3-difluoromethyl-4-amino pyrazole may present a lower potential for CYP2D6-mediated drug-drug interactions compared to more potent pyrazole-derived CYP inhibitors.

Drug Metabolism CYP Inhibition Drug-Drug Interaction Risk

Synthesis Isomer Control: 3-Difluoromethyl vs. 3-Trifluoromethyl Pyrazoles

The 3-difluoromethyl pyrazole scaffold is accessible via [3+2] cycloaddition of difluoromethyl bromohydrazones with electron-deficient alkenes, a method characterized by high regioselectivity, mild reaction conditions, and operational simplicity [1]. In contrast, the synthesis of 3-trifluoromethyl pyrazoles presents greater challenges: patent CN111362874B documents that isomer ratios for asymmetrically substituted trifluoromethyl pyrazoles can reach 10–15% unwanted isomer without catalyst optimization, requiring sodium or potassium iodide catalysis and sub-5°C condensation temperatures to reduce isomer content below 5% and achieve >99.5% purity post-recrystallization . The difluoromethyl synthetic route avoids the extensive isomer-control measures required for CF₃ analogs, translating to potentially lower process development costs and higher batch-to-batch consistency.

Process Chemistry Scalable Synthesis Agrochemical Intermediate

SDHI Fungicide: Commercial Validation of 3-Difluoromethyl Pyrazole

The 3,4-disubstituted-3-(difluoromethyl)pyrazole scaffold is the foundational structural unit for a commercially validated class of succinate dehydrogenase inhibitor (SDHI) fungicides, with nearly ten pesticide molecules containing this scaffold on the market and annual sales exceeding one billion USD [1]. Comparative evaluation of fungicidal compositions demonstrates that pyrazole derivatives with R₁ = difluoromethyl or trifluoromethyl at the 3-position, and R₂ = methyl, difluoromethyl, trifluoromethyl, or cyclopropyl at the 1-position, possess biological activity against phytopathogenic fungi including Phytophthora infestans and Plasmopara viticola [2]. Notably, while both CF₂H and CF₃ substituents at the 3-position are compatible with fungicidal activity, the difluoromethyl variant provides hydrogen-bond donor capacity that is absent in trifluoromethyl analogs, a feature exploited in optimizing target binding interactions [3].

Succinate Dehydrogenase Inhibitor Fungicide Agrochemical

3-(Difluoromethyl)-1H-pyrazol-4-amine: Application Scenarios


SDHI Fungicide Intermediate: Pydiflumetofen Synthesis

3-(Difluoromethyl)-1H-pyrazol-4-amine serves as the key amine building block for constructing 3-difluoromethyl pyrazole-4-carboxamide fungicides including pydiflumetofen (SYN545974), a novel SDHI developed by Syngenta [1]. The 3,4-disubstituted-3-(difluoromethyl)pyrazole scaffold is present in nearly ten commercial pesticide molecules with annual sales exceeding one billion USD . Fungicidal compositions containing R₁ = difluoromethyl pyrazole derivatives demonstrate activity against Phytophthora infestans (late blight of potato and tomato) and Plasmopara viticola (downy mildew of grape), pathogens for which many customary fungicides are unsatisfactory [2].

Low CYP2D6 Liability: Medicinal Chemistry Building Block

With an IC₅₀ of 20,000 nM against CYP2D6 in human liver microsomes [1], 3-(difluoromethyl)-1H-pyrazol-4-amine is 222-fold less potent than pyrazole-based CYP3A4 inhibitors (IC₅₀ = 90 nM) and 64-fold less potent than pyrazole-based CYP2C19 inhibitors (Ki = 310 nM) [2]. This low CYP2D6 inhibition liability makes the compound suitable as a core scaffold in lead series where minimizing drug-drug interaction risk is a design priority.

Fluoroalkyl Heterocycle Synthesis: Regioselective Cycloaddition

The difluoromethyl pyrazole scaffold is accessible via [3+2] cycloaddition of difluoromethyl bromohydrazones with vinyl sulfones or electron-deficient alkenes, a methodology characterized by high regioselectivity, mild reaction conditions, and broad substrate scope [1]. In contrast to trifluoromethyl pyrazole synthesis requiring KI/NaI catalysis to suppress 10–15% isomer formation , the difluoromethyl route offers simpler process optimization and higher batch-to-batch consistency for multi-step synthetic campaigns.

CF₂H Hydrogen-Bond Donor: Physicochemical Modulation

The difluoromethyl group (CF₂H) functions as a hydrogen-bond donor and bioisostere for methyl, methoxy, hydroxyl, amino, and thiol groups, enabling fine-tuning of target binding selectivity without introducing the full electron-withdrawing character of CF₃ [1]. With a calculated LogP of 0.858 , the compound provides intermediate lipophilicity that supports balanced ADME properties compared to the more extreme lipophilicity shifts associated with trifluoromethyl substitution [2].

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